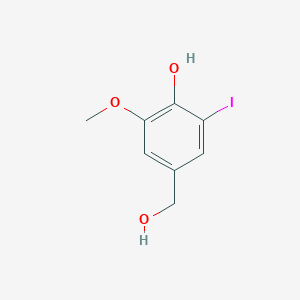

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

4-(hydroxymethyl)-2-iodo-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQRUTNMNAZIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569519 | |

| Record name | 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37987-21-6 | |

| Record name | 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)-2-iodo-6-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

CAS Number: 37987-21-6

This technical guide provides a comprehensive overview of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol, also known as 5-iodovanillyl alcohol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted phenolic compound. Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉IO₃ | [1] |

| Molecular Weight | 280.06 g/mol | [1] |

| Appearance | Solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like ethanol, DMSO | (Inferred) |

| CAS Number | 37987-21-6 | [1] |

| Synonyms | 5-iodovanillyl alcohol, 3-iodo-4-hydroxy-5-methoxybenzenemethanol | [1] |

Predicted Physicochemical Properties:

| Property | Value | Source |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 279.95964 Da | [1] |

| Monoisotopic Mass | 279.95963 Da | [2] |

| Polar Surface Area | 49.69 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

Spectroscopic Data (Predicted)

Predicted ¹H-NMR Spectral Data (800 MHz, D₂O):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.2 - 7.5 | Singlet | Ar-H |

| ~7.0 - 7.2 | Singlet | Ar-H |

| ~4.5 | Singlet | -CH₂-OH |

| ~3.8 | Singlet | -OCH₃ |

Note: Predicted shifts can vary based on the software and solvent used.

Predicted ¹³C-NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~148 | C-O (Phenolic) |

| ~145 | C-OCH₃ |

| ~135 | C-I |

| ~130 | C-CH₂OH |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~65 | -CH₂-OH |

| ~56 | -OCH₃ |

Note: These are approximate predicted values.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 280.96691 |

| [M+Na]⁺ | 302.94885 |

| [M-H]⁻ | 278.95235 |

Source: Predicted data from PubChem.[2]

Infrared (IR) Spectroscopy:

While an experimental spectrum is unavailable, the IR spectrum is expected to show characteristic peaks for the functional groups present:

| Wavenumber (cm⁻¹) | Functional Group |

| 3500 - 3200 | O-H stretch (alcohol, phenol) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| 1600 - 1450 | C=C stretch (aromatic) |

| 1260 - 1000 | C-O stretch (ether, alcohol) |

| 600 - 500 | C-I stretch |

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound is the electrophilic iodination of vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol). The following is a representative protocol adapted from the iodination of vanillin.

Materials:

-

Vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol)

-

Sodium iodide (NaI)

-

Sodium hypochlorite (NaOCl, commercial bleach solution)

-

Ethanol

-

Hydrochloric acid (HCl), dilute

-

Sodium thiosulfate (Na₂S₂O₃)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Dissolve vanillyl alcohol in ethanol in a round bottom flask.

-

Add sodium iodide to the solution and stir until dissolved.

-

Cool the flask in an ice bath.

-

Slowly add a solution of sodium hypochlorite dropwise to the cooled mixture over a period of 15-20 minutes with continuous stirring.

-

After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for an additional 30 minutes.

-

Quench the reaction by adding a solution of sodium thiosulfate to neutralize any remaining iodine and sodium hypochlorite.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold deionized water.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Potential Biological Activity

Specific biological studies on this compound are limited. However, based on the known activities of structurally related methoxyphenols like vanillin, vanillyl alcohol, and eugenol, this compound is hypothesized to possess antioxidant and anti-inflammatory properties.[3][4][5][6][7][8][9][10]

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells. Vanillyl alcohol itself has demonstrated significant antioxidant activity.[9]

Anti-inflammatory Activity

Many methoxyphenol derivatives exhibit anti-inflammatory effects.[3][6][7] This activity is often linked to the inhibition of key inflammatory mediators. For instance, some related compounds have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[4] Vanillyl alcohol has been shown to possess anti-inflammatory activity.[3]

Hypothesized Signaling Pathway:

The anti-inflammatory effects of methoxyphenols are often attributed to their interference with the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), TNF-α is produced. TNF-α can then activate downstream signaling cascades, including MAP kinases (e.g., p38, JNK) and IKK, which leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including COX-2. This compound may inhibit one or more steps in this pathway.

References

- 1. lookchem.com [lookchem.com]

- 2. PubChemLite - this compound (C8H9IO3) [pubchemlite.lcsb.uni.lu]

- 3. Anti-angiogenic, anti-inflammatory and anti-nociceptive activities of vanillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-angiogenic, Anti-inflammatory and Anti-nociceptive Activities of Vanillin in ICR Mice -Biomolecules & Therapeutics | 학회 [koreascience.kr]

- 5. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the antioxidant activities of natural vanilla extract and its constituent compounds through in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol chemical properties

An In-depth Technical Guide to 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound for researchers, scientists, and drug development professionals. This compound, also known as 5-iodovanillyl alcohol, is an iodinated derivative of vanillyl alcohol, a naturally occurring aromatic compound.

Core Chemical Properties

This compound is a substituted phenol containing a hydroxymethyl, an iodo, and a methoxy group on the benzene ring. Its core identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 37987-21-6 | [1] |

| Molecular Formula | C₈H₉IO₃ | [1] |

| Molecular Weight | 280.062 g/mol | [1] |

| Exact Mass | 279.95964 Da | [1] |

| Synonyms | 5-iodovanillyl alcohol, 3-iodo-4-hydroxy-5-methoxybenzenemethanol | [1] |

| XLogP3 (Predicted) | 1.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Complexity | 142 | [1] |

Spectroscopic Data

Table of Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 280.96691 | 146.3 |

| [M+Na]⁺ | 302.94885 | 148.3 |

| [M-H]⁻ | 278.95235 | 141.1 |

| [M+NH₄]⁺ | 297.99345 | 160.9 |

| [M+K]⁺ | 318.92279 | 152.1 |

| [M+H-H₂O]⁺ | 262.95689 | 137.6 |

| [M+HCOO]⁻ | 324.95783 | 163.3 |

| Data sourced from predicted values.[2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic iodination of its precursor, vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol). The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho-, para-directing activators of the aromatic ring. Since the position para to the hydroxyl group is occupied by the hydroxymethyl group, and the position ortho to the hydroxyl is blocked by the methoxy group, the iodine is directed to the open ortho position (C5), resulting in the desired product.

A representative protocol, adapted from the iodination of the closely related compound vanillin, is detailed below.[3][4][5]

Materials:

-

Vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol)

-

Sodium iodide (NaI)

-

Sodium hypochlorite (NaOCl, commercial bleach solution, ~5-6%)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), 3 M

-

Sodium thiosulfate (Na₂S₂O₃), aqueous solution

-

Ice bath

-

Stir plate and stir bar

-

Standard laboratory glassware (Erlenmeyer flask, beaker, separatory funnel)

-

Vacuum filtration apparatus

Procedure:

-

Dissolution: Dissolve vanillyl alcohol and a molar equivalent of sodium iodide in ethanol within an Erlenmeyer flask, with stirring.

-

Cooling: Cool the reaction flask in an ice-water bath for approximately 10-15 minutes to lower the temperature to 0-5 °C.

-

Oxidizing Agent Addition: While maintaining the low temperature and stirring vigorously, add the sodium hypochlorite solution dropwise over a period of 15-20 minutes. The slow addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 10 minutes.

-

Quenching: Add a small amount of aqueous sodium thiosulfate solution to quench any remaining unreacted iodine/hypochlorite, which is indicated by the disappearance of any yellow/brown color.

-

Acidification: Acidify the reaction mixture to a pH of approximately 2 by adding 3 M HCl. This step is critical for the precipitation of the phenolic product.

-

Precipitation and Isolation: Cool the acidified mixture in an ice bath to maximize the precipitation of the solid product. Collect the crude this compound by vacuum filtration.

-

Purification: Wash the collected solid with small portions of ice-cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

Caption: Experimental workflow for the synthesis and purification of this compound.

Biological Activity and Significance

Direct studies on the biological activity of this compound are limited in the reviewed literature. However, the activity of its parent compound, vanillyl alcohol, provides a basis for potential areas of investigation.

-

Anti-inflammatory and Nociceptive Activity: Vanillyl alcohol has demonstrated significant anti-inflammatory and anti-nociceptive (pain-reducing) activities in murine models.[6] These properties suggest that its derivatives, including the iodinated form, could be explored for similar pharmacological effects.

-

Anti-angiogenic Properties: Vanillyl alcohol has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6] This presents another avenue for research into the potential anti-cancer applications of its analogs.

-

Enzymatic Substrate: Vanillyl alcohol is a known substrate for Vanillyl Alcohol Oxidases (VAOs), a family of fungal flavoenzymes that catalyze the oxidation of various phenolic compounds.[7][8] The introduction of an iodine atom onto the aromatic ring could significantly alter its interaction with the active site of these enzymes, potentially making it an inhibitor or a substrate with different reaction kinetics. Certain VAOs show high activity for other substituted derivatives, indicating that modifications to the ring are tolerated and can influence catalytic efficiency.[9]

The addition of an iodine atom can enhance the lipophilicity of the molecule, potentially altering its membrane permeability, metabolic stability, and overall pharmacokinetic profile, which are critical considerations in drug development.

References

- 1. lookchem.com [lookchem.com]

- 2. PubChemLite - this compound (C8H9IO3) [pubchemlite.lcsb.uni.lu]

- 3. Electrophilic Aromatic Iodination of Vanillin - 961 Words | Studymode [studymode.com]

- 4. organicers.org [organicers.org]

- 5. Electrophilic Aromatic Iodination of Vanillin - 961 Words | Bartleby [bartleby.com]

- 6. Anti-angiogenic, anti-inflammatory and anti-nociceptive activities of vanillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the origin of vanillyl alcohol oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vanillyl alcohol oxidase from Diplodia corticola: Residues Ala420 and Glu466 allow for efficient catalysis of syringyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

This guide provides a comprehensive overview of the synthesis pathway for this compound, a valuable substituted phenolic compound. The synthesis is presented as a two-step process commencing from the readily available starting material, vanillin. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

-

Electrophilic Aromatic Iodination: Vanillin (4-hydroxy-3-methoxybenzaldehyde) undergoes electrophilic aromatic substitution to introduce an iodine atom onto the aromatic ring, yielding 5-iodovanillin.

-

Reduction of the Aldehyde: The aldehyde functional group of 5-iodovanillin is subsequently reduced to a primary alcohol, affording the final product, this compound, also known as 5-iodovanillyl alcohol.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Iodovanillin

This procedure details the electrophilic iodination of vanillin using sodium iodide and sodium hypochlorite.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 5-Iodovanillin.

Methodology:

-

In a 100 mL flask, dissolve 0.87 g (5.7 mmol) of vanillin and 1.26 g (7.6 mmol) of potassium iodide in 25 mL of 95% ethanol.[1]

-

Cool the mixture in an ice bath.

-

Over a period of 20 minutes, add 14.5 mL of a 3.5% sodium hypochlorite solution dropwise while maintaining constant stirring.[1]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20 minutes.[1]

-

Neutralize the excess iodine and sodium hypochlorite by adding 0.98 g of sodium thiosulfate.[1]

-

Acidify the solution with hydrochloric acid until the product completely precipitates.[1]

-

Cool the mixture and collect the solid product by vacuum filtration using a Büchner funnel.[1]

-

Wash the solid on the filter with cold water.

-

Recrystallize the crude product from an ethanol-water mixture. Dissolve the product in a minimal amount of boiling ethanol and add water until cloudiness is observed.[1]

-

Allow the solution to cool to room temperature to form crystals, which are then collected by vacuum filtration and dried.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Vanillin | 0.87 g (5.7 mmol) | [1] |

| Potassium Iodide | 1.26 g (7.6 mmol) | [1] |

| Sodium Hypochlorite (3.5%) | 14.5 mL | [1] |

| Reaction Time | 40 minutes | [1] |

| Reaction Temperature | 0°C to Room Temp. | [1] |

| Yield of 5-Iodovanillin | 1.0 g (63%) | [1] |

Step 2: Synthesis of this compound

This procedure details the reduction of the aldehyde group of 5-iodovanillin to a hydroxymethyl group using sodium borohydride. The protocol is adapted from the well-established reduction of vanillin.[2][3]

Methodology:

-

In a 50 mL round-bottom flask, dissolve 1.0 g of 5-iodovanillin in approximately 15 mL of a 0.01 M NaOH solution. Add a magnetic stir bar and stir until the solid is completely dissolved.

-

In a separate vial, prepare a solution of 0.8 g of sodium borohydride (NaBH₄) in 5 mL of 0.01 M NaOH.

-

Cool the 5-iodovanillin solution in an ice bath.

-

Slowly add the sodium borohydride solution dropwise to the cooled 5-iodovanillin solution over a period of 10-15 minutes. Hydrogen gas will be evolved.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

-

Cool the reaction mixture again in an ice bath and carefully add 3 M HCl dropwise to quench the excess sodium borohydride until the gas evolution ceases. The solution should be acidic.

-

Continue to stir the mixture in the ice bath for 10-15 minutes to allow for the precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with two portions of ice-cold water.

-

Dry the purified this compound.

Quantitative Data (Estimated based on vanillin reduction):

| Parameter | Value | Reference |

| 5-Iodovanillin | 1.0 g (3.6 mmol) | - |

| Sodium Borohydride | 0.8 g (21.1 mmol) | [4] |

| Solvent | ~20 mL 0.01 M NaOH | [4] |

| Reaction Time | ~45 minutes | [4] |

| Reaction Temperature | 0°C to Room Temp. | - |

| Expected Yield | High | - |

Note: The yield for the reduction of 5-iodovanillin is expected to be high, similar to the reduction of vanillin. However, empirical optimization may be required.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Yield |

| 1. Iodination | Vanillin | KI, NaOCl | 95% Ethanol | 40 min | 63%[1] |

| 2. Reduction | 5-Iodovanillin | NaBH₄ | 0.01 M NaOH | ~45 min | High (Est.) |

Concluding Remarks

The synthesis of this compound from vanillin is a robust and efficient two-step process. The iodination of vanillin proceeds with good yield under mild conditions, and the subsequent reduction of the aldehyde can be readily achieved using sodium borohydride. This technical guide provides a solid foundation for the laboratory-scale synthesis of this compound for further research and development applications.

References

Structural Elucidation of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol, also known as 5-iodovanillyl alcohol. The document details the synthetic pathway, spectroscopic analysis, and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data, this guide combines established synthetic methodologies for related compounds with predicted spectroscopic data to offer a robust framework for its characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery who are interested in the synthesis and characterization of novel phenolic compounds.

Introduction

This compound is a halogenated derivative of vanillyl alcohol, a naturally occurring aromatic compound. The introduction of an iodine atom to the phenolic ring is expected to significantly modulate the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and potential for protein binding. Such modifications are of considerable interest in drug development for enhancing the therapeutic potential of lead compounds. This guide outlines the key steps and data for the complete structural characterization of this molecule.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from the readily available precursor, vanillin. The first step involves the reduction of the aldehyde group of vanillin to a primary alcohol, yielding vanillyl alcohol. The second step is the regioselective iodination of the vanillyl alcohol.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Vanillyl Alcohol (4-(Hydroxymethyl)-2-methoxyphenol)

This procedure is adapted from established protocols for the reduction of vanillin.

-

Dissolution: Dissolve 10.0 g of vanillin in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Reductant Preparation: In a separate beaker, dissolve 2.5 g of sodium borohydride (NaBH₄) in 25 mL of 1 M sodium hydroxide (NaOH) solution.

-

Addition: Add the NaBH₄ solution dropwise to the stirred vanillin solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3), which will neutralize the excess NaBH₄ and the NaOH. This should be done in an ice bath to control the exothermic reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude vanillyl alcohol.

-

Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford white crystalline needles.

Step 2: Synthesis of this compound

This protocol is a logical adaptation of the iodination of vanillin.

-

Dissolution: Dissolve 5.0 g of vanillyl alcohol and 5.5 g of sodium iodide (NaI) in 100 mL of ethanol in a 250 mL round-bottom flask with magnetic stirring.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Oxidant Addition: Slowly add 50 mL of a 5.25% sodium hypochlorite (NaOCl) solution (commercial bleach) dropwise over 30 minutes, keeping the temperature below 5 °C. The reaction mixture will likely develop a color.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Quenching: Quench the reaction by adding 20 mL of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

-

Acidification: Acidify the mixture to pH 2-3 with 2 M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic extracts with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Structural Elucidation Data

Predicted Spectroscopic Data

| Parameter | Predicted Value |

| Molecular Formula | C₈H₉IO₃ |

| Molecular Weight | 280.06 g/mol |

| Monoisotopic Mass | 279.95965 Da |

Table 1: Predicted Physicochemical Properties.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | s | 1H | Ar-H |

| ~6.95 | s | 1H | Ar-H |

| ~5.60 | br s | 1H | Ar-OH |

| ~4.60 | s | 2H | -CH₂OH |

| ~3.85 | s | 3H | -OCH₃ |

| ~2.00 | br s | 1H | -CH₂OH |

Table 2: Predicted ¹H NMR Chemical Shifts.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C-O (Ar) |

| ~145.5 | C-O (Ar) |

| ~135.0 | C-I (Ar) |

| ~125.0 | C-H (Ar) |

| ~115.0 | C-H (Ar) |

| ~85.0 | C-CH₂OH (Ar) |

| ~65.0 | -C H₂OH |

| ~56.0 | -OC H₃ |

Table 3: Predicted ¹³C NMR Chemical Shifts.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (phenolic and alcoholic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1580 | Medium | C=C stretch (aromatic) |

| 1480-1440 | Medium | C=C stretch (aromatic) |

| 1270-1200 | Strong | C-O stretch (aryl ether) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| ~600 | Medium | C-I stretch |

Table 4: Predicted IR Absorption Bands.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Predicted m/z |

| [M+H]⁺ | 280.9673 |

| [M+Na]⁺ | 302.9492 |

| [M-H]⁻ | 278.9524 |

Table 5: Predicted HRMS m/z Values.

Experimental Workflow and Logic

The structural elucidation of a newly synthesized compound follows a logical workflow to confirm its identity and purity.

Spectroscopic Analysis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, also known as 5-iodovanillyl alcohol, is a substituted phenolic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound.

Note on Data Availability: Despite a comprehensive search of available scientific literature and databases, experimental spectroscopic data for this compound could not be located. The information presented herein is therefore based on predicted values and analysis of structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic interpretation and data from similar molecular structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.0 - 7.5 | Singlet | 1 | Ar-H |

| ~ 6.8 - 7.2 | Singlet | 1 | Ar-H |

| ~ 5.5 - 6.0 | Singlet (broad) | 1 | Ar-OH |

| ~ 4.5 - 4.8 | Singlet | 2 | -CH₂OH |

| ~ 3.8 - 4.0 | Singlet | 3 | -OCH₃ |

| ~ 2.0 - 3.0 | Singlet (broad) | 1 | -CH₂OH |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C-OH (Aromatic) |

| ~ 140 - 145 | C-OCH₃ (Aromatic) |

| ~ 130 - 135 | C-I (Aromatic) |

| ~ 120 - 125 | Ar-CH |

| ~ 110 - 115 | Ar-CH |

| ~ 80 - 85 | C-CH₂OH (Aromatic) |

| ~ 60 - 65 | -CH₂OH |

| ~ 55 - 60 | -OCH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (phenolic and alcoholic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600 - 1580 | Medium | C=C stretch (aromatic) |

| 1500 - 1400 | Medium | C=C stretch (aromatic) |

| 1280 - 1200 | Strong | C-O stretch (aryl ether) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

| ~ 600 - 500 | Medium | C-I stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 280 | [M]⁺ (Molecular Ion) |

| 262 | [M - H₂O]⁺ |

| 251 | [M - CHO]⁺ |

| 153 | [M - I]⁺ |

| 127 | [I]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for substituted phenols like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-90° pulse angle and a longer relaxation delay (2-5 seconds).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before running the sample.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable volatile solvent for liquid injection.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to obtain the mass-to-charge ratio (m/z) of each ion.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Conclusion

While experimental data for this compound is not currently available in the public domain, the predicted spectroscopic data and general experimental protocols outlined in this guide provide a valuable framework for its synthesis, identification, and characterization. Researchers working with this compound are encouraged to perform these analyses to confirm its structure and purity.

An In-depth Technical Guide to the Solubility Profile of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

This technical guide provides a comprehensive overview of the predicted solubility profile of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on analogous compounds and established analytical methodologies to predict its solubility and provide detailed experimental protocols for its determination.

Predicted Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. The predicted solubility of this compound in various solvents is summarized in Table 1. This prediction is based on the known solubility of the closely related compound, 4-(hydroxymethyl)-2-methoxyphenol, which is reported to be soluble in hot water, ethanol, ether, and benzene. The introduction of an iodine atom is expected to decrease aqueous solubility and increase solubility in less polar organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water (Cold) | Sparingly Soluble | The presence of polar hydroxyl and methoxy groups is countered by the hydrophobic iodine atom and benzene ring. |

| Water (Hot) | Soluble | Increased kinetic energy at higher temperatures can overcome intermolecular forces, similar to its non-iodinated analog.[1] |

| Ethanol | Soluble | Ethanol's ability to form hydrogen bonds and its moderate polarity should effectively solvate the molecule.[1] |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of solvating the compound. |

| Acetone | Soluble | Acetone is a polar aprotic solvent that can interact with the polar groups of the compound. |

| Diethyl Ether | Soluble | The non-polar character of the iodinated benzene ring suggests solubility in less polar solvents like ether.[1] |

| Benzene | Soluble | The aromatic nature of benzene favors interaction with the compound's benzene ring.[1] |

| Chloroform | Soluble | A common solvent for organic compounds with a mix of polar and non-polar characteristics. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

Table 1: Predicted Solubility of this compound

Experimental Protocols

A plausible synthetic route to this compound involves the direct iodination of 4-(hydroxymethyl)-2-methoxyphenol (vanillyl alcohol). This reaction can be achieved using various iodinating agents. A common and effective method involves the use of iodine in the presence of a base or an oxidizing agent.

Materials:

-

4-(Hydroxymethyl)-2-methoxyphenol (Vanillyl alcohol)

-

Iodine (I₂)

-

Sodium Iodide (NaI)

-

Sodium Hypochlorite solution (NaOCl, bleach) or Hydrogen Peroxide (H₂O₂)

-

Methanol or Ethanol

-

Hydrochloric Acid (HCl), dilute

-

Sodium thiosulfate solution

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-(hydroxymethyl)-2-methoxyphenol and sodium iodide in methanol in a round-bottom flask.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add sodium hypochlorite solution dropwise to the reaction mixture. The reaction is exothermic and the color will change as elemental iodine is generated and consumed.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess iodine by adding a saturated solution of sodium thiosulfate until the dark color disappears.

-

Acidify the mixture with dilute HCl to a pH of approximately 2-3.

-

Remove the methanol using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

References

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Executive Summary

This compound is a multifaceted organic compound with functional groups that suggest susceptibility to oxidative, photolytic, and thermal degradation. The phenolic hydroxyl, iodinated aromatic ring, and hydroxymethyl moieties are key areas of potential instability. This document provides a detailed analysis of these potential degradation pathways and outlines recommended storage conditions and handling procedures to ensure the compound's integrity for research and development purposes. All recommendations are inferred from data on structurally related molecules and should be confirmed with empirical testing.

Chemical Structure and Potential Instability

The stability of this compound is intrinsically linked to its molecular structure, which features several reactive functional groups:

-

Phenolic Hydroxyl Group: Phenols are prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of colored quinone-type byproducts.

-

Iodo-Aromatic System: The carbon-iodine bond is known to be labile, particularly when exposed to ultraviolet (UV) or visible light.[1][2][3] This photosensitivity can result in the homolytic cleavage of the C-I bond, leading to de-iodination and the formation of radical species that can trigger further degradation. Aromatic iodides are generally considered light-sensitive materials.[1]

-

Hydroxymethyl Group: The benzylic alcohol moiety is susceptible to oxidation, potentially yielding the corresponding benzaldehyde and subsequently a carboxylic acid. This process can be initiated by atmospheric oxygen and accelerated by heat and light.

-

Methoxyphenol Moiety: Methoxyphenols can undergo degradation upon exposure to air and light.[4] Thermal decomposition (thermolysis) is also a potential degradation route for methoxyphenols.[5]

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways are plausible. The primary routes are anticipated to be photo-oxidation and thermal degradation.

Recommended Storage and Handling Conditions

To mitigate the predicted degradation, stringent storage and handling protocols are essential. The following table summarizes the recommended conditions based on the analysis of structurally similar compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 4°C (Refrigerated or Frozen) | Low temperatures slow down the rates of oxidative and thermal degradation reactions. Studies on other phenolic compounds show significant losses at room temperature and above.[6][7] |

| Light | Protect from light (Store in amber vials or wrap containers in aluminum foil) | The aromatic iodide moiety is likely photosensitive.[1][8] Exposure to light, especially UV, can cause decomposition.[2][3][9] Phenolic compounds also show increased degradation in the presence of sunlight.[7][10] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of the phenolic hydroxyl and hydroxymethyl groups. Exposure to air and light is a known degradation factor for related methoxyphenols.[4] |

| Moisture | Store in a dry environment (Use of desiccants is advisable) | Moisture can accelerate certain degradation reactions. |

| Container | Tightly sealed, chemically resistant glass containers (e.g., borosilicate amber glass) | To prevent contamination and exposure to air and moisture. |

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted to establish its shelf-life and confirm optimal storage conditions. A generalized workflow for such a study is presented below.

Forced Degradation Studies

To rapidly identify potential degradation pathways and degradation products, forced degradation (stress testing) should be performed. This involves exposing the compound to harsh conditions:

-

Acid/Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Photostability: Exposure to high-intensity light (e.g., xenon lamp) that provides both UV and visible light.

-

Thermal Stress: Heating the solid compound at elevated temperatures (e.g., 60°C, 80°C).

Samples from these studies should be analyzed by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, to separate the parent compound from any degradation products.

Conclusion and Recommendations

While specific experimental data for this compound is lacking, a conservative approach to its storage and handling is warranted based on its chemical structure. Researchers, scientists, and drug development professionals should handle this compound as a potentially light-sensitive and oxidatively unstable substance.

Key Recommendations:

-

Always store this compound at or below 4°C, protected from light, and under an inert atmosphere.

-

Conduct in-house stability studies to determine a definitive shelf-life under typical laboratory and long-term storage conditions.

-

Develop and validate a stability-indicating analytical method (e.g., HPLC) for accurate purity assessment and monitoring of degradation products over time.

-

Document all storage conditions and handling procedures to ensure reproducibility of experimental results.

By adhering to these guidelines, the chemical integrity of this compound can be better preserved, ensuring the reliability of data generated in research and development activities.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. Photo-induced iodination of aryl halides under very mild conditions | Springer Nature Experiments [experiments.springernature.com]

- 3. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.psu.edu [pure.psu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactivity of Potassium Iodide Under Light - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

The Ascending Profile of Iodinated Methoxyphenols: A Technical Guide to Their Biological Activity

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the burgeoning field of iodinated methoxyphenols, detailing their diverse biological activities and potential applications for researchers, scientists, and drug development professionals. This in-depth whitepaper provides a critical overview of the antimicrobial, antioxidant, cytotoxic, and enzyme-inhibitory properties of this promising class of compounds, supported by quantitative data, detailed experimental protocols, and novel visualizations of their molecular interactions.

The introduction of iodine into the molecular structure of naturally occurring methoxyphenols—compounds like vanillin, eugenol, and guaiacol—has been shown to significantly modulate their biological profiles. This guide consolidates available research to present a clear and actionable resource for advancing the study and application of these modified compounds.

Key Biological Activities: A Quantitative Overview

The biological efficacy of several iodinated methoxyphenols has been quantified, revealing a spectrum of activities that are summarized below.

| Compound | Biological Activity | Assay | Result (Unit) |

| 5-Iodovanillin | Antimicrobial | Not specified | Possesses antimicrobial properties[1][2] |

| Antioxidant | DPPH Radical Scavenging | Exhibits free radical scavenging potential[1] | |

| Iodinated Eugenol Derivatives | Antimicrobial (Epoxide-eugenol) | Minimum Inhibitory Concentration (MIC) | 57 µg/mL (against Staphylococcus aureus)[3] |

| Antimicrobial (Bromo-alcohol eugenol) | Minimum Inhibitory Concentration (MIC) | 115 µg/mL (against Staphylococcus aureus)[3] | |

| 2,4,6-Triiodophenol | Antimicrobial | Minimum Inhibitory Concentration (MIC) | 5 µg/mL (against Staphylococcus aureus) |

| Guaiacol & Catechol Derivatives | Enzyme Inhibition (Carbonic Anhydrase I) | Inhibition Constant (Ki) | 2.20 - 515.98 µM[3] |

| Enzyme Inhibition (Carbonic Anhydrase II) | Inhibition Constant (Ki) | 2.20 - 8.51 µM[3] | |

| Enzyme Inhibition (Carbonic Anhydrase IX) | Inhibition Constant (Ki) | In the µM range[3] | |

| Enzyme Inhibition (Carbonic Anhydrase XII) | Inhibition Constant (Ki) | In the µM range[3] |

Elucidating the Mechanisms: Signaling Pathways and Molecular Interactions

The biological effects of methoxyphenols and their derivatives are often rooted in their ability to modulate key cellular signaling pathways. While research into the specific pathways affected by iodinated methoxyphenols is ongoing, studies on parent compounds and related molecules provide valuable insights.

One of the key mechanisms of action for phenolic compounds is the disruption of the microbial cell membrane, leading to increased permeability and ultimately cell death.[4][5] This is often attributed to the interaction of the phenolic hydroxyl group with the lipid bilayer. The introduction of a bulky and lipophilic iodine atom is hypothesized to enhance this membrane disruption.

Furthermore, methoxyphenol derivatives have been shown to influence inflammatory responses by modulating signaling cascades such as the Protein Kinase Cδ (PKCδ), c-Jun N-terminal kinase (JNK), and Activator Protein-1 (AP-1) pathway.[6] The inhibition of these pathways can lead to a downregulation of pro-inflammatory mediators.

Oxidative stress is another critical area where these compounds show activity. Phenolic compounds are known antioxidants, and this activity is often linked to their ability to scavenge reactive oxygen species (ROS) and modulate oxidative stress-related signaling pathways, such as the NF-κB and MAPK pathways.[7][8]

Detailed Experimental Protocols

To facilitate further research, this guide provides detailed methodologies for the synthesis and biological evaluation of iodinated methoxyphenols.

Synthesis of Iodinated Methoxyphenols

General Procedure for Iodination of Vanillin (to produce 5-Iodovanillin):

A common method for the synthesis of 5-iodovanillin involves the electrophilic aromatic substitution of vanillin.

-

Materials: Vanillin, potassium iodide (KI), sodium hypochlorite solution (bleach), ethanol, hydrochloric acid (HCl), sodium thiosulfate.

-

Procedure:

-

Dissolve vanillin and potassium iodide in ethanol.[9]

-

Cool the mixture in an ice bath.

-

Slowly add sodium hypochlorite solution dropwise while stirring. The iodine electrophile is generated in-situ.[9]

-

After the addition is complete, continue stirring at room temperature.

-

Neutralize any excess iodine and hypochlorite with a solution of sodium thiosulfate.[9]

-

Acidify the solution with hydrochloric acid to precipitate the 5-iodovanillin product.[9]

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from an ethanol-water mixture to purify the product.[9]

-

Biological Activity Assays

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Method: Broth microdilution method.

-

Procedure:

-

Prepare a two-fold serial dilution of the iodinated methoxyphenol in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus).

-

Include positive (microorganism in broth without test compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Procedure:

-

Prepare various concentrations of the iodinated methoxyphenol in a suitable solvent (e.g., methanol or ethanol).

-

Add a freshly prepared solution of DPPH in the same solvent to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

-

Cytotoxicity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed cells (e.g., a cancer cell line or normal cell line) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the iodinated methoxyphenol and incubate for a specific duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or SDS solution).

-

Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated.

-

Enzyme Inhibition Assay: Tyrosinase Inhibition

This assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin production.

-

Procedure:

-

In a 96-well plate, mix the iodinated methoxyphenol at various concentrations with a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer).

-

Pre-incubate the mixture at a specific temperature for a short period.

-

Initiate the enzymatic reaction by adding a substrate, such as L-DOPA or L-tyrosine.

-

Monitor the formation of the product (dopachrome) by measuring the increase in absorbance at a specific wavelength (around 475-492 nm) over time using a microplate reader.

-

The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

-

This technical guide serves as a foundational resource for the scientific community, aiming to stimulate further investigation into the promising therapeutic and industrial applications of iodinated methoxyphenols. The provided data and protocols are intended to be a starting point for researchers to build upon, ultimately unlocking the full potential of this versatile class of compounds.

References

- 1. 5-Iodovanillin | 5438-36-8 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol attenuates PMA-induced inflammatory responses in human monocytic cells through PKCδ/JNK/AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative Stress in the Pathogenesis and Evolution of Chronic Kidney Disease: Untangling Ariadne’s Thread [mdpi.com]

- 9. 5-iodovanillin synthesis – PierpaLab [pierpalab.com]

The Therapeutic Promise of Substituted Phenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenols, a diverse class of organic compounds characterized by a hydroxyl group attached to an aromatic ring with additional functional groups, have emerged as a cornerstone in therapeutic research. Their unique chemical structures confer a wide range of biological activities, making them promising candidates for the development of novel drugs across various disease areas. This technical guide provides an in-depth exploration of the therapeutic applications of substituted phenols, focusing on their roles as antioxidant, anti-inflammatory, anticancer, and neuroprotective agents. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Therapeutic Applications of Substituted Phenols

Substituted phenols exert their therapeutic effects through various mechanisms, largely attributable to their ability to donate a hydrogen atom from their hydroxyl group, thereby neutralizing free radicals and modulating key cellular signaling pathways.

Antioxidant Properties

The antioxidant activity of substituted phenols is fundamental to many of their therapeutic applications. By scavenging reactive oxygen species (ROS), they protect cells from oxidative damage, a key contributor to aging and numerous diseases. The antioxidant capacity of various substituted phenols has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays.

| Compound | Assay | IC50 / Activity | Reference |

| 2-tert-Butyl-4-(4-phenyl-isoxazol-3-ylmethoxy)-phenol | ABTS | 3.17 µM | [1] |

| Butylated Hydroxyanisole (BHA) | ABTS | 10.4 µM | [1] |

| 3,5-dihydroxybenzoic acid | DPPH & ABTS | High | [2] |

| Gentisic acid | DPPH & ABTS | High | [2] |

| 3,4-dihydroxybenzoic acid | DPPH & ABTS | High | [2] |

| Gallic acid | DPPH & ABTS | High | [2] |

| Rosmarinic acid | DPPH & ABTS | High | [2] |

| Caffeic acid | DPPH & ABTS | High | [2] |

| Catechin | DPPH & ABTS | High | [2] |

| Luteolin | DPPH & ABTS | High | [2] |

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Substituted phenols can mitigate inflammation by inhibiting pro-inflammatory enzymes and modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

| Compound | Cell Line | Target/Assay | IC50 / Effect | Reference |

| Caffeic acid derivative (3l) | RAW264.7 | NO production | 7.4 µM | [3] |

| Caffeic acid derivative (3r) | RAW264.7 | NO production | 5.9 µM | [3] |

| Caffeic acid derivative (3s) | RAW264.7 | NO production | 3.3 µM | [3] |

| Caffeic acid derivative (3t) | RAW264.7 | NO production | 2.2 µM | [3] |

| Curcumin | Human | IL-8 reduction | 22.1 mg for 2 months | [4] |

| Curcumin | Human | TNF-α, IL-6, MCP-1 reduction | 1 g/day | [4] |

Anticancer Activity

The anticancer properties of substituted phenols are attributed to their ability to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis. They often target signaling pathways that are dysregulated in cancer, such as the PI3K/Akt pathway.

| Compound | Cell Line | IC50 | Reference |

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol | U2OS (Osteosarcoma) | 50.5 ± 3.8 µM | [5] |

| Substituted 2-(4-phenylquinolin-2-yl) phenol (4a) | MCF-7 (Breast Cancer) | 1.16 µM | [3] |

| Substituted 2-(4-phenylquinolin-2-yl) phenol (4b) | MCF-7 (Breast Cancer) | 2.07 µM | [3] |

| Substituted 2-(4-phenylquinolin-2-yl) phenol (4f) | MCF-7 (Breast Cancer) | 1.021 µM | [3] |

| Substituted 2-(4-phenylquinolin-2-yl) phenol (4j) | MCF-7 (Breast Cancer) | 1.981 µM | [3] |

| Doxorubicin (standard) | MCF-7 (Breast Cancer) | 1.812 µM | [3] |

| Bromophenol 14 | HeLa, RKO, HCT116, Bel7402, U87 | 8.7 - 23.69 µg/mL | [6] |

| Bromophenol 9 | A549, BGC-823, MCF-7, HCT-8 | 1.8 - 3.8 nM | [6] |

| Bromophenol sulfate (25) | Human ovarian cancer | 9.4 µM | [6] |

Neuroprotective Potential

Substituted phenols have shown promise in protecting against neurodegenerative diseases by combating oxidative stress and neuroinflammation. Clinical trials have explored the effects of compounds like resveratrol on cognitive function.

| Compound | Study Type | Outcome | Reference |

| Resveratrol | Clinical Trial | Increased cerebral blood flow | [7] |

| Resveratrol | Clinical Trial | Altered some Alzheimer's disease biomarker trajectories | [8] |

Pharmacokinetics of Key Substituted Phenols

The therapeutic efficacy of substituted phenols is highly dependent on their bioavailability. Many of these compounds undergo extensive first-pass metabolism, which can limit their systemic exposure.

| Compound | Key Pharmacokinetic Parameters | Reference |

| Curcumin | Poor oral bioavailability due to rapid metabolism (glucuronidation and sulfation). Detectable levels in colorectal tissue after a 3.6 g oral dose. | [9] |

| Resveratrol | Well-absorbed (~75%) but low oral bioavailability (<1%) due to extensive metabolism to glucuronide and sulfate conjugates. | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of substituted phenols.

Synthesis of Substituted Phenols

3.1.1. General Procedure for Synthesis of Curcumin Derivatives

-

Etherified Derivatives: A mixture of curcumin, an appropriate N,N-Dimethyl-2-chloroethylamine hydrochloride or 1-(2-ethyl chloride) pyrrolidine hydrochloride, and anhydrous potassium carbonate is dissolved in anhydrous dimethylformamide (DMF). The mixture is stirred for 36 hours at room temperature and then evaporated to dryness under reduced pressure. The residue is diluted with dichloromethane, washed successively with water and brine, and dried over anhydrous MgSO4.[11]

-

Phosphorylated Derivatives: To a solution of curcumin, CCl4, DIPEA, and DMAP in anhydrous ethyl acetate, dibenzyl phosphate is added dropwise at -25 °C under a N2 atmosphere. The mixture is stirred for 8 hours at -25 °C and then evaporated to dryness.[11]

-

Ferulic Acid Curcumin: Curcumin and Trans-Ferulic acid are dissolved in 1,2-dichloroethane. N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) are added, and the mixture is stirred at 85°C for 24 hours. The reaction mixture is filtered, and the filtrate is washed, extracted, and dried.[8]

3.1.2. Synthesis of Resveratrol and its Analogs

-

Heck Coupling Method: Substituted acid chlorides are coupled with suitable protected styrenes in the presence of palladium acetate and a ligand to yield the stilbene backbone.[10]

-

Phosphonate Route: Resorcylic acid is reacted with benzyl bromide to form a protected ester. Subsequent reduction, bromination, and an Arbuzov reaction generate a phosphonate intermediate. Coupling of this intermediate with a substituted benzaldehyde yields the E-stilbene isomer.[12]

3.1.3. Synthesis of Caffeic Acid Derivatives

-

Esterification: A mixture of caffeic acid, dicyclohexyl carbodiimide (DCC), and the corresponding alcohol in THF is refluxed for 5 hours. The resulting precipitate is removed by filtration, and the product is purified by flash chromatography.[3]

-

Wittig Reaction: A suspension of an appropriate aromatic aldehyde and ylide in water is stirred at 90°C. The mixture is then cooled, extracted with dichloromethane, and the product is purified by column chromatography.[13][14]

In Vitro Antioxidant Assays

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Prepare a stock solution of DPPH (e.g., 10⁻³ M) in methanol or ethanol.

-

Prepare a working solution by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.

-

Add a specific volume of the test sample (at various concentrations) to a fixed volume of the DPPH working solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A control is prepared using the solvent instead of the sample.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.[15][16][17]

3.2.2. FRAP (Ferric Reducing Antioxidant Power) Assay

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

-

Add a small volume of the sample to a larger volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

A standard curve is prepared using a known concentration of FeSO4·7H2O.

-

The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents.[9][18][19]

Analysis of Signaling Pathways

3.3.1. Western Blot Analysis for MAPK and PI3K/Akt Pathway Proteins

-

Cell Lysis: Cells are treated with the substituted phenol of interest and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-ERK, ERK, p-Akt, Akt).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.[17][20][21]

3.3.2. NF-κB Activation Assay (Translocation)

-

Cell Culture and Treatment: Cells (e.g., HeLa or RAW264.7) are seeded in a multi-well plate and treated with the substituted phenol followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Fixation and Permeabilization: Cells are fixed with formaldehyde and then permeabilized with a detergent-based buffer (e.g., Triton X-100).

-

Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye (e.g., DAPI or Hoechst).

-

Imaging: Images of the cells are captured using a high-content imaging system or a fluorescence microscope.

-

Analysis: The nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal is quantified. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.[5][22][23]

Visualization of Key Signaling Pathways

The therapeutic effects of substituted phenols are often mediated by their interaction with complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the modulation of key pathways by these compounds.

Conclusion

Substituted phenols represent a vast and promising landscape for therapeutic innovation. Their multifaceted mechanisms of action, including potent antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, underscore their potential to address a wide range of unmet medical needs. While challenges related to bioavailability remain, ongoing research into novel formulations and delivery systems holds the key to unlocking the full therapeutic potential of this remarkable class of compounds. This guide provides a foundational resource for scientists and researchers dedicated to advancing the development of substituted phenol-based therapies.

References

- 1. brio-medical.com [brio-medical.com]

- 2. mskcc.org [mskcc.org]

- 3. Synthesis and effects of new caffeic acid derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Resveratrol and cognitive decline: a clinician perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. Pharmacokinetics and pharmacodynamics of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancing the Delivery of Resveratrol in Humans: If Low Bioavailability is the Problem, What is the Solution? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient One-Pot Synthesis of Novel Caffeic Acid Derivatives as Potential Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antioxidant Activity of Caffeic Acid Derivatives [mdpi.com]

- 15. Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic Roles of Curcumin: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Clinical studies with curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tools.thermofisher.com [tools.thermofisher.com]

- 23. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, also known as 5-iodovanillyl alcohol, is a halogenated derivative of vanillyl alcohol. Vanillyl alcohol itself is a naturally occurring compound found in various plants and is structurally related to vanillin, the primary component of vanilla extract. The introduction of an iodine atom to the aromatic ring is anticipated to modify the parent molecule's physicochemical properties and biological activities. This guide provides a comprehensive overview of the available information on this compound, including its synthesis, physicochemical properties, and potential biological activities inferred from structurally related compounds. Due to the limited specific literature on this compound, this guide also presents detailed, plausible experimental protocols and workflows for its synthesis and biological evaluation.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 37987-21-6 | [1][2][3] |

| Molecular Formula | C₈H₉IO₃ | [1][2][3] |

| Molecular Weight | 280.06 g/mol | [2][3] |

| Synonyms | 5-Iodovanillyl alcohol, 3-Iodo-4-hydroxy-5-methoxybenzenemethanol | [2] |

| Purity | Typically available at ≥95% | [4] |

| LogP (calculated) | 1.49770 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Synthesis of this compound

There is no detailed published protocol for the synthesis of this compound. However, a plausible and efficient synthesis can be adapted from the well-documented electrophilic iodination of its aldehyde analog, vanillin.[5][6][7][8] The proposed synthesis involves the direct iodination of vanillyl alcohol using sodium iodide and sodium hypochlorite (household bleach) as the oxidizing agent.

Proposed Synthetic Workflow

References

- 1. 37987-21-6 | MFCD00238615 | this compound [aaronchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 3bsc.com [3bsc.com]

- 4. 4-(羟甲基)-2-碘-6-甲氧基苯酚 CAS#: 37987-21-6 [m.chemicalbook.com]

- 5. Electrophilic Aromatic Iodination of Vanillin - 961 Words | Studymode [studymode.com]

- 6. organicers.org [organicers.org]

- 7. 5-iodovanillin synthesis – PierpaLab [pierpalab.com]

- 8. Electrophilic Aromatic Iodination of Vanillin - 961 Words | Bartleby [bartleby.com]

An In-depth Technical Guide to 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol, a halogenated derivative of vanillyl alcohol. Due to a lack of extensive direct research on this specific molecule, this guide synthesizes information from studies on its structural analogs, including vanillyl alcohol and iodinated guaiacol derivatives. The document covers potential synthetic pathways, inferred biological activities, and relevant experimental protocols. The aim is to equip researchers and drug development professionals with a foundational understanding of this compound class, highlighting its potential for further investigation in areas such as neuroprotection, antimicrobial applications, and oncology.

Introduction

Phenolic compounds are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. The structural backbone of this compound is derived from guaiacol (2-methoxyphenol), a naturally occurring phenolic compound. The addition of a hydroxymethyl group at the 4-position and an iodine atom at the 2-position creates a molecule with unique physicochemical properties that may translate into significant pharmacological effects.

The non-iodinated parent compound, 4-(hydroxymethyl)-2-methoxyphenol, also known as vanillyl alcohol, has demonstrated promising neuroprotective, anti-inflammatory, anti-angiogenic, and anti-nociceptive properties.[1] The introduction of a halogen, such as iodine, into a phenolic structure is a common strategy in drug design to modulate properties like lipophilicity, metabolic stability, and receptor binding affinity. Therefore, this compound and its analogs represent a class of compounds with considerable potential for therapeutic applications.

This guide will explore the synthesis, potential biological activities, and relevant experimental methodologies associated with this compound and its close analogs, providing a solid framework for future research and development.

Synthesis and Chemical Properties